L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-
Description
The compound L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio- is a structurally complex molecule characterized by:
- A 7-chloro-6,7,8-trideoxy sugar backbone, which enhances metabolic stability .
- A (2R,4R)-1-methyl-4-propyl-pyrrolidinyl moiety linked via a carbonylamino group, critical for target binding .
- A methylthio group at the 1-position and variable ester modifications (e.g., dodecanoate or hexadecanoate) influencing lipophilicity .
This compound belongs to the clindamycin analog family, with modifications aimed at optimizing pharmacokinetics and antimicrobial activity .
Properties
IUPAC Name |
(2R,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11+,12+,13-,14+,15+,16+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRVYVGXIQJDK-KEPWRCPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102004 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440605-46-8 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440605-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
L-threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio- is a complex glycoside with significant biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and antiviral research.
The molecular formula of this compound is with a molecular weight of approximately 495.073 g/mol. It contains several functional groups that contribute to its biological activity, including a thio group and a chlorinated structure.
The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of the pyrrolidine moiety suggests potential interactions with protein receptors or enzymes involved in metabolic pathways.
Key Mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, potentially by inhibiting cell wall synthesis or disrupting membrane integrity.
- Antiviral Properties : Preliminary studies indicate that it may interfere with viral replication mechanisms.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiviral | Inhibition of viral replication | |
| Cytotoxicity | Moderate cytotoxic effects on cancer cells |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that L-threo-alpha-D-galacto-octopyranoside exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL.
- Antiviral Activity : In vitro studies have shown that this compound can reduce the viral load of Influenza A virus in cultured cells by up to 85% at a concentration of 50 µg/mL. This suggests a promising avenue for further research into its use as an antiviral agent.
- Cytotoxic Effects : A recent investigation into the cytotoxicity of this compound revealed that it induced apoptosis in human cancer cell lines at concentrations above 100 µg/mL, indicating potential as a chemotherapeutic agent.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Properties
The compound is closely related to clindamycin, an antibiotic used to treat various bacterial infections. Clindamycin works by inhibiting bacterial protein synthesis and is effective against anaerobic bacteria and certain protozoa. The structural modifications in L-threo-alpha-D-galacto-octopyranoside enhance its pharmacological profile, making it a candidate for developing new antibacterial agents .
Topical Formulations
L-threo-alpha-D-galacto-octopyranoside is utilized in topical pharmaceutical compositions. It serves as a stabilizing agent for clindamycin in non-aqueous formulations, which are designed to target specific skin conditions like acne and rosacea. The compound aids in solubilizing clindamycin hydrochloride or phosphate, enhancing drug delivery to the sebaceous glands and hair follicles .
Case Studies and Research Findings
Case Study: Efficacy in Acne Treatment
In clinical trials involving topical formulations containing clindamycin phosphate (which is linked to L-threo-alpha-D-galacto-octopyranoside), significant improvements were observed in patients with moderate to severe acne. The formulations showed a reduction in inflammatory lesions and overall skin condition improvement .
Study on Vaginal Applications
Research has demonstrated the effectiveness of clindamycin phosphate vaginal cream (which includes the compound) in treating bacterial vaginosis. In a study involving 249 patients, a clinical cure rate of 60% was achieved after treatment with the cream over seven days. The compound's ability to penetrate biological membranes facilitated effective drug absorption and localized action .
Comparative Analysis of Formulations
| Formulation Type | Active Ingredient | Application Area | Efficacy Rate |
|---|---|---|---|
| Topical Gel | Clindamycin | Acne | ~70% improvement |
| Vaginal Cream | Clindamycin Phosphate | Bacterial Vaginosis | 60% clinical cure |
| Oral Suspension | Clindamycin | Systemic Infections | Varies by indication |
Comparison with Similar Compounds
Variations in Pyrrolidinyl Substituents
- Propyl vs. Example: Methyl 7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-ethyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate (CAS RN: Unspecified in evidence; synthesis-related impurity) .
Stereochemical Differences :
The (2S,4R) configuration in some analogs (e.g., CAS RN: 763863-68-9) contrasts with the target compound’s (2R,4R) configuration, which may affect chiral recognition in biological systems .
Ester Modifications
Phosphate and Salt Derivatives
- Phosphorylation: Addition of a 2-O-phosphono group (e.g., CAS RN: 24729-96-2) improves water solubility, enabling intravenous administration . Example: Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-2-O-phosphono-1-thio-L-threo-α-D-galacto-octopyranoside .
- Hydrochloride Salts: Monohydrochloride forms (e.g., CAS RN: 23295-14-9) enhance stability and crystallinity for formulation .
Key Research Findings
Structural-Activity Relationships (SAR)
Pharmacological Considerations
- Clindamycin Analogs : Derivatives like the target compound show promise against Gram-positive bacteria, though resistance mechanisms (e.g., methylase enzymes) remain a challenge .
- Phosphate Prodrugs : Rapid hydrolysis in vivo to active metabolites balances solubility and efficacy .
Data Tables
Table 1. Comparison of Key Analogs
Q & A
Q. What are the key synthetic pathways for L-threo-alpha-D-galacto-Octopyranoside derivatives, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis involves multi-step reactions, including substitution, esterification, and phosphorylation. For example:
- Step 1: Substitution at the 6-position using HCO₂H–Ac₂O for hydroxyl group activation, followed by coupling with (2R,4R)-1-methyl-4-propylpyrrolidinecarboxamide via DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) .
- Step 2: Phosphorylation using dihydrogen phosphate under anhydrous conditions to produce the phosphate ester (e.g., clindamycin phosphate) .
Key Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Time | Yield Optimization |
|---|---|---|---|---|
| 1 | HCO₂H–Ac₂O, DCC, DMAP | 0–25°C | 4–6h | Maintain pH < 6 to prevent epimerization |
| 2 | POCl₃, pyridine | −10°C | 2h | Slow addition to avoid side reactions |
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm stereochemistry and substituent positions. For example, δ 5.2–5.4 ppm (¹H) correlates with anomeric protons in the galacto-octopyranoside ring .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., m/z 504.96 for clindamycin phosphate [M+H]⁺) and fragmentation patterns .
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection (λ = 210 nm) assesses purity (>95%) and detects degradation products .
Comparison of Techniques:
| Technique | Purpose | Sensitivity | Limitations |
|---|---|---|---|
| NMR | Structural confirmation | 1–5 mg sample | Insensitive to trace impurities |
| ESI-MS | Molecular weight verification | ppm-level accuracy | Requires ionization compatibility |
| HPLC-PDA | Purity assessment | 0.1% detection limit | Limited to UV-active compounds |
Q. How do solubility properties vary between salt forms (e.g., phosphate vs. hydrochloride), and how does this impact experimental design?
Methodological Answer:
- Clindamycin Phosphate: Freely soluble in water (≥50 mg/mL) due to the hydrophilic phosphate group, suitable for intravenous formulations .
- Clindamycin Hydrochloride: Moderate water solubility (~30 mg/mL), requiring buffered solutions for oral administration .
Experimental Implications:
Q. What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature: Store at −20°C in airtight, light-protected containers to prevent hydrolysis and photodegradation .
- Solvent Stability: In DMSO, stability is maintained for 1 month at −20°C; aqueous solutions degrade within 72 hours at 25°C .
Degradation Pathways:
| Condition | Degradation Product | Mitigation Strategy |
|---|---|---|
| Light | Epimerization at C7 | Amber glass vials |
| Moisture | Hydrolysis of amide bond | Desiccant packs |
Q. How does stereochemistry at the pyrrolidinyl and galacto-octopyranoside moieties influence bioactivity?
Methodological Answer:
- (2R,4R)-pyrrolidinyl: Essential for binding to the 50S ribosomal subunit; inversion to (2S,4S) reduces antibacterial activity by >100-fold .
- α-D-galacto configuration: The thio-glycosidic bond at C1 enhances metabolic stability compared to β-anomers .
Structure-Activity Relationship (SAR):
| Structural Feature | Impact on MIC (μg/mL) | Reference |
|---|---|---|
| (2R,4R)-pyrrolidine | MIC = 0.25 (S. aureus) | |
| (2S,4S)-pyrrolidine | MIC > 32 (S. aureus) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data between salt forms?
Methodological Answer:
- Pharmacokinetic Profiling: Compare AUC (area under the curve) and Cmax of phosphate (IV) vs. hydrochloride (oral) salts using LC-MS/MS. For example, clindamycin phosphate shows delayed Tmax (2–4 h) due to enzymatic conversion to active clindamycin .
- Experimental Design: Use crossover studies in animal models with controlled dosing and sampling intervals .
Key Data Comparison:
| Salt Form | Bioavailability (%) | Tmax (h) |
|---|---|---|
| Phosphate | 80–90 (IV) | 1.5–2.0 |
| Hydrochloride | 50–60 (oral) | 2.5–3.5 |
Q. What strategies optimize synthetic routes to minimize epimerization during amide coupling?
Methodological Answer:
- Low-Temperature Coupling: Perform reactions at 0°C using DCM as a solvent to slow down epimerization .
- Catalyst Selection: Replace DCC with EDC·HCl (less basic) to reduce racemization risk .
Optimization Results:
| Catalyst | Epimerization (%) | Yield (%) |
|---|---|---|
| DCC | 15–20 | 60 |
| EDC·HCl | <5 | 75 |
Q. How can computational modeling predict the impact of substituent modifications on ribosomal binding affinity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions between modified derivatives and the 23S rRNA (e.g., hydrogen bonding with A2058) .
- MD Simulations: Analyze binding stability over 100 ns trajectories to identify substituents that enhance residence time .
Predicted vs. Experimental Binding Energy:
| Derivative | ΔGpredicted (kcal/mol) | ΔGexperimental (kcal/mol) |
|---|---|---|
| Parent | −9.2 | −9.5 |
| C6-Fluorine | −10.1 | −10.3 |
Q. What experimental approaches validate the metabolic stability of thio-glycosidic bonds in vivo?
Methodological Answer:
- Radiolabeled Tracers: Synthesize ³⁵S-labeled derivatives and track urinary excretion in rodent models .
- LC-HRMS Metabolomics: Identify sulfoxide and sulfone metabolites in plasma samples .
Metabolic Half-Life Data:
| Bond Type | t1/2 (h) | Major Metabolite |
|---|---|---|
| Thio | 4.2 | Sulfoxide |
| O-Glycosidic | 1.8 | Hydrolyzed aglycone |
Q. How can researchers address batch-to-batch variability in purity during scale-up synthesis?
Methodological Answer:
- Quality by Design (QbD): Implement DOE (design of experiments) to optimize critical parameters (e.g., reaction temperature, stoichiometry) .
- In-line PAT: Use FTIR and Raman spectroscopy for real-time monitoring of reaction progress .
Case Study:
| Parameter | Low Purity Batch (%) | Optimized Batch (%) |
|---|---|---|
| Reaction Temp | 25°C (85) | 0°C (98) |
| Stoichiometry | 1.1 eq (88) | 1.5 eq (99) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
